molecular formula C18H22Br2O2 B1680110 2,4-Dibromoestradiol CAS No. 19590-55-7

2,4-Dibromoestradiol

Cat. No.: B1680110
CAS No.: 19590-55-7
M. Wt: 430.2 g/mol
InChI Key: UTXNYGUZJLLOSP-ZICKVNAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromoestradiol: is a synthetic derivative of estradiol, a naturally occurring steroid hormone This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the steroid nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromoestradiol typically involves the bromination of estradiol derivatives. One common method involves the reaction of estradiol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as chromatography and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromoestradiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound 2,4-Dibromoestradiol features bromine substitutions at the 2 and 4 positions of the estradiol backbone. This modification alters its binding affinity to estrogen receptors compared to natural estrogens. The conformational changes induced by these substitutions can significantly affect its biological activity and therapeutic potential .

Cancer Research

This compound has been investigated for its potential anti-cancer properties, particularly in breast cancer. Studies have shown that compounds with similar structures can inhibit the growth of estrogen-dependent tumors. For instance, research indicates that derivatives of dibromoestradiol exhibit cytotoxic effects on MCF-7 breast cancer cells, a common model for studying estrogen receptor-positive breast cancer .

Table 1: In Vitro Activity of this compound Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7<5Estrogen receptor modulation
Other Brominated CompoundsMCF-7VariesInduction of apoptosis

Endocrine Disruption Studies

Given its structural similarity to natural estrogens, this compound is also used in studies examining endocrine disruption. Research has focused on how brominated compounds can mimic or block estrogenic activity in various biological systems. This is particularly relevant in understanding the implications for reproductive health and developmental biology .

Pharmacological Research

Pharmacological studies have explored the potential of this compound as a selective estrogen receptor modulator (SERM). Its ability to selectively activate or inhibit estrogen receptors in different tissues could lead to innovative treatments for hormone-related conditions while minimizing adverse effects associated with traditional hormone replacement therapies .

Case Study 1: Anti-Cancer Activity

A study conducted by Liu et al. (2018) highlighted the anti-cancer properties of dibrominated compounds, including this compound. The investigation revealed that this compound induced apoptosis in MCF-7 cells through estrogen receptor-mediated pathways. The findings suggest a promising avenue for developing new therapies targeting hormone-responsive cancers .

Case Study 2: Endocrine Disruption Assessment

In another study focusing on endocrine disruptors, researchers evaluated the effects of various brominated estrogens on reproductive health markers in animal models. The results indicated that exposure to this compound led to significant alterations in hormone levels and reproductive outcomes, emphasizing the need for further research into its environmental impact and safety profile .

Mechanism of Action

The mechanism of action of 2,4-Dibromoestradiol involves its interaction with estrogen receptors in the body. The bromine atoms enhance the compound’s binding affinity to these receptors, leading to altered gene expression and cellular responses. The molecular targets include various estrogen-responsive genes and signaling pathways, which play a crucial role in regulating physiological processes.

Comparison with Similar Compounds

    Estradiol: The parent compound of 2,4-Dibromoestradiol, which lacks the bromine substitutions.

    Estrone: Another naturally occurring estrogen with a similar structure but different functional groups.

    Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.

Uniqueness: The presence of bromine atoms in this compound distinguishes it from other similar compounds. This modification enhances its chemical reactivity and binding affinity to estrogen receptors, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

2,4-Dibromoestradiol (DBE) is a synthetic derivative of estradiol, notable for its biological activity and potential implications in cancer research and endocrine disruption studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the addition of bromine atoms at the 2 and 4 positions of the estradiol structure. This modification alters its interaction with estrogen receptors and metabolic pathways. The synthesis of DBE typically involves bromination reactions on estradiol precursors, resulting in compounds that exhibit unique biological properties compared to natural estrogens.

Estrogen Receptor Interaction
DBE has been shown to bind poorly to estrogen receptors compared to natural estrogens. It acts primarily as an inhibitor of estrogen 2-hydroxylase, an enzyme involved in the metabolism of estrogens . This inhibition can lead to altered levels of catechol estrogens, which are implicated in various cancer pathways.

Impact on Tumor Cell Lines
Research indicates that DBE exhibits anti-proliferative effects on several cancer cell lines. In particular, studies have demonstrated its capacity to inhibit the growth of breast cancer cells (MCF-7) and other hormone-responsive tumors . The compound's ability to modulate estrogen metabolism may contribute to its anti-cancer properties.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Study ReferenceCell Line/ModelBiological Activity ObservedMechanism
MCF-7Inhibition of cell proliferationEstrogen receptor antagonist
Rat liver microsomesInhibition of catechol estrogen formationEstrogen 2-hydroxylase inhibitor
Various tumorsAnti-proliferative effectsModulation of estrogen metabolism

Case Studies

  • Inhibition Studies
    A study conducted on male rat liver microsomes demonstrated that DBE effectively inhibited the formation of catechol estrogens. This suggests a significant role for DBE in modulating estrogen metabolism, potentially reducing the risk associated with estrogen-induced carcinogenesis .
  • Tumor Growth Inhibition
    In vivo studies involving tumor xenografts indicated that DBE administration led to reduced tumor growth rates in models of breast cancer. The mechanism was attributed to its role as an estrogen antagonist, which disrupts the signaling pathways critical for tumor proliferation .

Research Findings

Recent investigations into the pharmacological profile of DBE have highlighted its potential as a therapeutic agent in hormone-related cancers. The compound's unique mechanism—acting as an inhibitor rather than a direct agonist—positions it as a candidate for further research in cancer therapy and endocrine disruption studies.

Properties

CAS No.

19590-55-7

Molecular Formula

C18H22Br2O2

Molecular Weight

430.2 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H22Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,15,21-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1

InChI Key

UTXNYGUZJLLOSP-ZICKVNAASA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)Br)O)Br

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)Br)O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,4-DBE
2,4-dibromo-17-estradiol
2,4-dibromo-17beta-estradiol
2,4-dibromo-17beta-oestradiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dibromoestradiol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromoestradiol
Reactant of Route 3
Reactant of Route 3
2,4-Dibromoestradiol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromoestradiol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromoestradiol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Dibromoestradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.